molecular formula C4H7ClO2S B6164038 chloromethanesulfonylcyclopropane CAS No. 2680532-88-9

chloromethanesulfonylcyclopropane

Cat. No.: B6164038
CAS No.: 2680532-88-9
M. Wt: 154.62 g/mol
InChI Key: UDOLJXNFPUKLSZ-UHFFFAOYSA-N
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Description

Chloromethanesulfonylcyclopropane is an organic compound characterized by the presence of a cyclopropane ring bonded to a chloromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloromethanesulfonylcyclopropane typically involves the reaction of cyclopropane with chloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethanesulfonyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Cyclopropylmethanesulfonyl derivatives.

    Substitution: Substituted cyclopropylmethanesulfonyl compounds.

Scientific Research Applications

Chloromethanesulfonylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of chloromethanesulfonylcyclopropane involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropane ring imparts conformational rigidity, which can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

    Cyclopropylmethanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the sulfonyl group.

    Cyclopropylsulfonyl chloride: Contains a sulfonyl group directly attached to the cyclopropane ring without the methylene bridge.

    Methanesulfonylcyclopropane: Similar but without the chlorine atom.

Uniqueness: Chloromethanesulfonylcyclopropane is unique due to the presence of both the cyclopropane ring and the chloromethanesulfonyl group, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

chloromethylsulfonylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c5-3-8(6,7)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOLJXNFPUKLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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